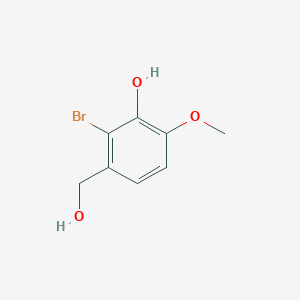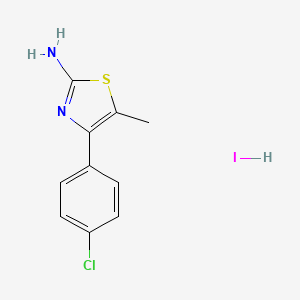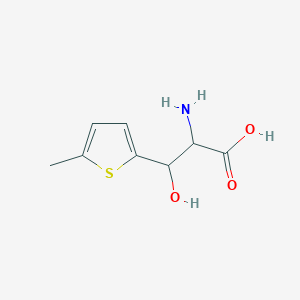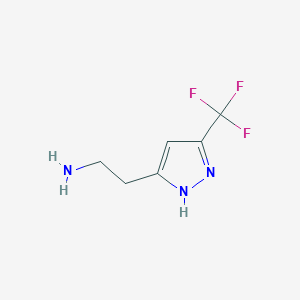
3-(1-Cyanocyclobutyl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyanocyclobutyl)propanoic acid is an organic compound with the molecular formula C8H11NO2 It features a carboxylic acid group (-COOH) attached to a propanoic acid chain, which is further connected to a cyanocyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyanocyclobutyl)propanoic acid can be achieved through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid . Another method includes the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide followed by acidification to yield the carboxylic acid .
Industrial Production Methods
Industrial production of 3-(1-cyanocyclobutyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-(1-Cyanocyclobutyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyanocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-(1-Cyanocyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(1-cyanocyclobutyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the cyanocyclobutyl group may influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar acidic properties but lacking the cyanocyclobutyl group.
Cyclobutanepropanoic acid: Similar structure but without the cyano group.
Butanoic acid: Another carboxylic acid with a longer carbon chain.
Uniqueness
3-(1-Cyanocyclobutyl)propanoic acid is unique due to the presence of both the cyanocyclobutyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-(1-cyanocyclobutyl)propanoic acid |
InChI |
InChI=1S/C8H11NO2/c9-6-8(3-1-4-8)5-2-7(10)11/h1-5H2,(H,10,11) |
InChIキー |
MMJHIBVQLANDKM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CCC(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


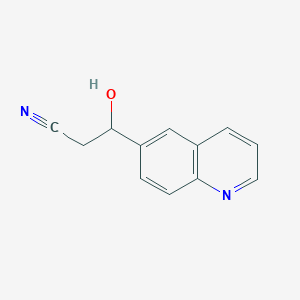
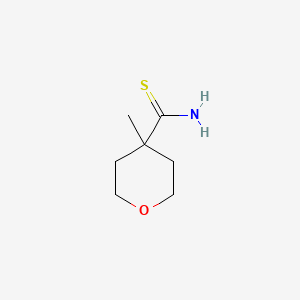
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)


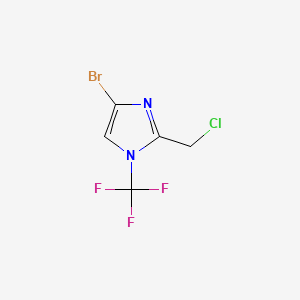
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)
![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
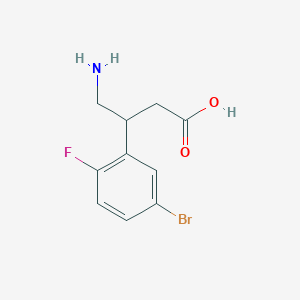
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
